
1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide
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Overview
Description
MN-18 N-(5-hydroxypentyl) metabolite is a synthetic cannabinoid metabolite. It is a derivative of MN-18, a compound known for its high binding affinity to cannabinoid receptors CB1 and CB2. This metabolite is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MN-18 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the pentyl chain of MN-18. The process typically includes the following steps:
Hydroxylation: The pentyl chain of MN-18 is hydroxylated using a suitable oxidizing agent under controlled conditions.
Purification: The resulting product is purified using chromatographic techniques to achieve a high purity level (≥98%).
Industrial Production Methods
Industrial production of MN-18 N-(5-hydroxypentyl) metabolite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of MN-18 are subjected to hydroxylation.
Scale-Up Purification: Advanced chromatographic methods are employed to purify the compound on an industrial scale.
Chemical Reactions Analysis
Core Synthetic Reactions
The compound's synthesis involves three critical reaction types documented across multiple synthetic protocols :
Mechanistic Details :
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N-Alkylation : Occurs via SN2 mechanism where NaH deprotonates the indazole nitrogen, enabling nucleophilic attack on 5-bromopentanol . Temperature control at 0°C suppresses O-alkylation byproducts .
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Amide Formation : Carbodiimide-mediated activation of the indazole-3-carboxylic acid precursor facilitates nucleophilic attack by 1-naphthylamine.
Post-Synthetic Reactivity
The compound demonstrates predictable reactivity at three molecular loci:
Carboxamide Hydrolysis
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Acidic Conditions (3M HCl, reflux): Cleaves to indazole-3-carboxylic acid and 1-naphthylamine
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Basic Conditions (6M NaOH, MeOH): Produces sodium carboxylate and free amine
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Enzymatic : Susceptible to amidase activity in metabolic studies
Hydroxyl Group Transformations
Aromatic Electrophilic Substitution
The naphthalene moiety undergoes:
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Nitration (HNO3/H2SO4) at β-position
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Sulfonation (SO3/H2SO4) with 85% regioselectivity
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Halogenation (Br2/FeBr3) producing mono-brominated adducts
Stability Profile
Critical degradation pathways under accelerated conditions:
Analytical Characterization
Key spectral signatures confirm reaction outcomes:
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1H NMR (500 MHz, CDCl3) :
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LC-MS : m/z 374.2 [M+H]+ with characteristic fragmentation at m/z 256.1 (indazole moiety)
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IR : 1650 cm⁻¹ (amide C=O stretch), 3250 cm⁻¹ (broad OH stretch)
Comparative Reactivity
Structural analogs demonstrate modified reaction kinetics:
This comprehensive reactivity profile enables rational design of derivatives with tailored stability and metabolic properties, particularly relevant for pharmaceutical development and forensic analysis .
Scientific Research Applications
Cannabinoid Receptor Interaction
This compound exhibits significant binding affinity for cannabinoid receptors, specifically the CB1 and CB2 receptors. Research indicates that synthetic cannabinoids can demonstrate higher binding affinities compared to natural cannabinoids like tetrahydrocannabinol (THC) . The binding affinity of 1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide suggests potential psychoactive effects, which may be explored for therapeutic applications in pain management, anxiety relief, and appetite stimulation.
Potential Therapeutic Uses
The unique structure of this compound may lead to distinct pharmacological profiles that could be beneficial in treating various conditions:
- Pain Management : Due to its interaction with cannabinoid receptors, it may provide analgesic effects.
- Anti-inflammatory Properties : Synthetic cannabinoids have been noted for their anti-inflammatory effects, which could be relevant in treating conditions like arthritis.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for research into neurodegenerative diseases .
Numerous studies have explored the implications of synthetic cannabinoids like this compound:
Mechanism of Action
MN-18 N-(5-hydroxypentyl) metabolite exerts its effects by interacting with cannabinoid receptors CB1 and CB2. The hydroxylation of the pentyl chain may alter its binding affinity and selectivity for these receptors. The compound’s mechanism of action involves:
Binding to CB1 and CB2 Receptors: It mimics the action of endogenous cannabinoids by binding to these receptors.
Activation of Signaling Pathways: The binding triggers various intracellular signaling pathways, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
MN-18: The parent compound of MN-18 N-(5-hydroxypentyl) metabolite.
5F-MN-18: A fluorinated analog of MN-18.
JWH-018: Another synthetic cannabinoid with a similar structure.
Uniqueness
MN-18 N-(5-hydroxypentyl) metabolite is unique due to its specific hydroxylation, which may influence its pharmacokinetics and pharmacodynamics. This modification can affect its binding affinity and selectivity for cannabinoid receptors, making it a valuable tool for studying the metabolism and effects of synthetic cannabinoids .
Biological Activity
1-(5-hydroxypentyl)-N-(naphthalen-1-yl)-1H-indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, is part of a broader class of compounds that mimic the psychoactive effects of natural cannabinoids like tetrahydrocannabinol (THC). This compound has garnered attention due to its significant binding affinity for cannabinoid receptors CB1 and CB2, which play crucial roles in various physiological processes. This article delves into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N3O2, with a molecular weight of 373.4 g/mol. The structure features an indazole core with a naphthyl group and a hydroxypentyl side chain, contributing to its unique pharmacological profile. The compound's functional groups influence its chemical reactivity and biological activity, particularly through interactions with cannabinoid receptors.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C23H23N3O2 |
Molecular Weight | 373.4 g/mol |
Indazole Core | Present |
Hydroxypentyl Chain | Present |
Naphthyl Group | Present |
Binding Affinity
Research indicates that this compound exhibits high binding affinity for both CB1 and CB2 receptors. This is significant as these receptors are implicated in various physiological functions, including pain modulation, appetite regulation, and mood stabilization. Studies have shown that synthetic cannabinoids often possess higher affinities than natural cannabinoids, which may enhance their psychoactive effects and therapeutic potential.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. However, preliminary studies suggest rapid metabolism in liver microsomes, leading to various metabolites that may retain biological activity. Understanding these metabolic pathways is crucial for assessing both efficacy and safety in clinical applications .
Case Studies
Several case studies have documented the effects and implications of synthetic cannabinoids like this compound:
- Case of Toxicity : A reported case involved severe toxicity following the consumption of synthetic cannabinoids, including similar compounds. Symptoms included agitation, psychosis, and cardiovascular instability, underscoring the need for awareness regarding dosage and potential risks associated with synthetic cannabinoid use .
- Clinical Observations : In controlled studies involving other synthetic cannabinoids, patients exhibited cannabis-like effects such as euphoria and altered perception when administered similar compounds. This suggests a potential therapeutic role in managing conditions like chronic pain or anxiety but also raises concerns regarding misuse .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other synthetic cannabinoids:
Table 2: Comparative Binding Affinity
Compound Name | Structure Type | CB1 Affinity | CB2 Affinity |
---|---|---|---|
This compound | Indazole-based | High | High |
AM-2202 | Naphthoylindole | Very High | Moderate |
JWH-018 | Naphthoylindole | High | Moderate |
AB-PINACA | Indole-based | Moderate | High |
This table illustrates that while this compound has significant binding affinities comparable to other potent synthetic cannabinoids, its unique structure may confer distinct pharmacological properties.
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
1-(5-hydroxypentyl)-N-naphthalen-1-ylindazole-3-carboxamide |
InChI |
InChI=1S/C23H23N3O2/c27-16-7-1-6-15-26-21-14-5-4-12-19(21)22(25-26)23(28)24-20-13-8-10-17-9-2-3-11-18(17)20/h2-5,8-14,27H,1,6-7,15-16H2,(H,24,28) |
InChI Key |
WKUSKPBWWGSRLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=NN(C4=CC=CC=C43)CCCCCO |
Origin of Product |
United States |
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